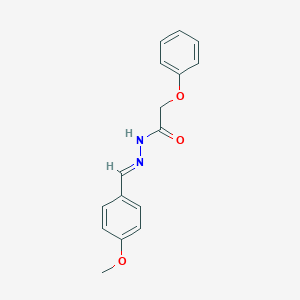

![molecular formula C9H8N6 B352630 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole CAS No. 420102-20-1](/img/structure/B352630.png)

3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole

Übersicht

Beschreibung

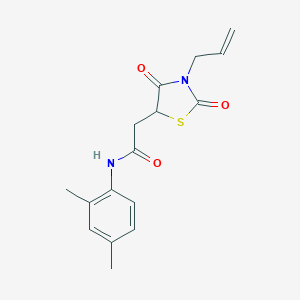

“3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound with the molecular formula C9H8N6 . It is a derivative of the indole family . This compound has been studied for its potential in various chemical reactions .

Synthesis Analysis

The synthesis of “3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” involves sterically controlled regiospecific heterocyclizations with a variety of one-carbon cyclizing agents . This process results in the formation of the sterically more favored linearly annulated 10-methyl-1,2,4-triazolo .

Molecular Structure Analysis

The molecular structure of “3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” is characterized by the presence of multiple aromatic rings and a hydrazino group . The molecule contains a total of 25 bonds, including 17 non-H bonds, 15 multiple bonds, 1 rotatable bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 N hydrazine, and 1 Pyrrole .

Chemical Reactions Analysis

“3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” undergoes sterically controlled regiospecific heterocyclizations with a variety of one-carbon cyclizing agents . This leads to the formation of the sterically more favored linearly annulated 10-methyl-1,2,4-triazolo .

Wissenschaftliche Forschungsanwendungen

Here’s a comprehensive analysis of the scientific research applications of “3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole”:

Antiviral Drug Development

This compound is utilized as a carrier for diverse functional groups in the development of antiviral drugs, showing promise in this field .

Antifungal and Antihypoxic Activities

Derivatives of this compound possess high biological activity and are used in prophylaxis and treatment of a wide range of viruses, with noted antifungal and antihypoxic activities .

Anticancer Agents

There is interest in [1,2,4]triazino[5,6-b]indoles for their potential as antimicrobial and anticancer agents. Research is ongoing to explore their efficacy and mechanisms .

Novel Structural Derivatives

Research has been conducted on the introduction of tert-butyl groups into [1,2,4]triazino[5,6-b]indole systems, leading to structurally novel derivatives with potential applications .

Metal Complexes Synthesis

The compound has been used in the synthesis and characterization of metal complexes, which could have implications in various fields such as catalysis or material science .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6/c10-13-9-12-8-7(14-15-9)5-3-1-2-4-6(5)11-8/h1-4H,10H2,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPMAXDBFIGJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key chemical reactions of 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole?

A1: 3-Hydrazino-5H-[1,2,4]triazino[5,6-b]indole exhibits reactivity primarily through its 3-hydrazino group. This allows for a diverse range of chemical transformations:

- Condensation reactions: It readily reacts with various electrophiles like acid anhydrides, ethylacetate, diethyl oxalate, thioglycolic acid, aroyl esters, and acid chlorides. [, ] For example, reacting it with ethoxymethylene cyanoacetate yields ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino [5,6-b] indol-3-yl)-1H-pyrazole-4-carboxylate. []

- Cyclization reactions: The compound can undergo cyclization reactions to form new heterocyclic systems. For instance, reacting it with formic acid or acetic acid produces substituted 10H-[1,2,4]triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indoles. []

- Azo compound formation: Treatment with sodium nitrite in the presence of polyphosphoric acid converts the hydrazino group to an azido group, leading to the formation of 3-azido-5H-1,2,4-triazino[5,6-b]indole. []

Q2: What novel heterocyclic systems can be synthesized using 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole as a building block?

A2: Researchers have utilized this compound to synthesize a range of interesting heterocyclic systems, including:

- Pyrazolo[3,4-d]pyrimidine derivatives: Achieved by reacting ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino [5,6-b] indol-3-yl)-1H-pyrazole-4-carboxylate (synthesized from 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole) with reagents like urea, thiourea, and benzylnitrile. []

- [1,2,4]Triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indoles: Synthesized through reactions with aldehydes followed by treatment with thionyl chloride or by direct reaction with carbon disulfide in basic conditions. []

- Tetrazolo[5′,1′:3,4][1,2,4]triazino[5,6-b]indole: Obtained by treating 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole with nitrous acid. []

- Pyrimido[3′,2′:3,4]-1,2,4-triazino[5,6-b]indoles: Synthesized by reacting 3-azido-5H-1,2,4-triazino[5,6-b]indole (derived from the parent compound) with diethyl fumarate. []

Q3: Has 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole been used to synthesize compounds with potential biological activity?

A3: While the provided abstracts don't explicitly mention biological activity testing, the synthesis of various heterocyclic systems, particularly those incorporating fluorine atoms, suggests potential applications in medicinal chemistry:

- Fluorinated derivatives: Studies have investigated reactions of fluorine-containing 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indoles with ethyl acetoacetate and carbon disulfide. [, ] Fluorine incorporation is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

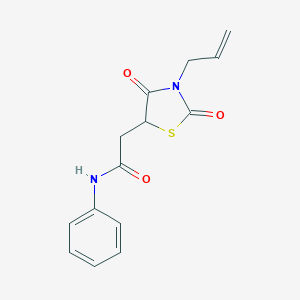

![3,4-dihydroisoquinolin-2(1H)-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B352550.png)

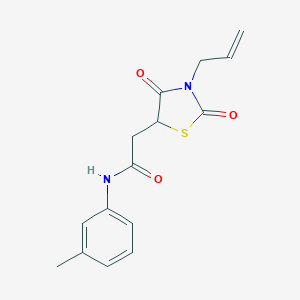

![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352554.png)

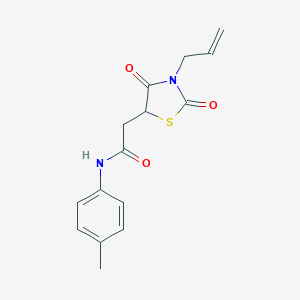

![(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352578.png)

![1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B352584.png)

![3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352628.png)

![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B352629.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B352637.png)